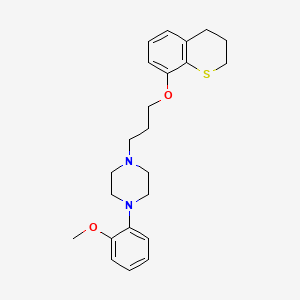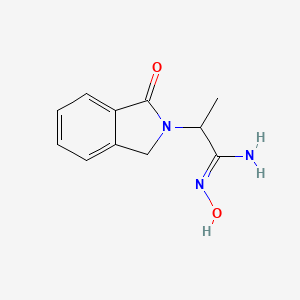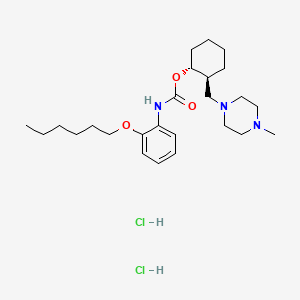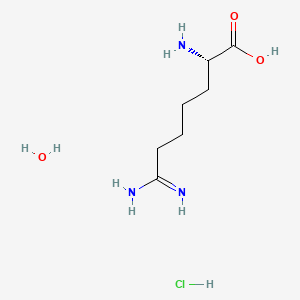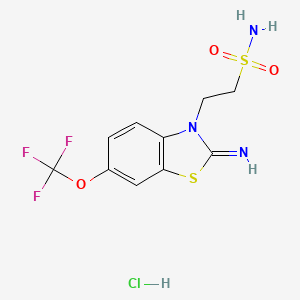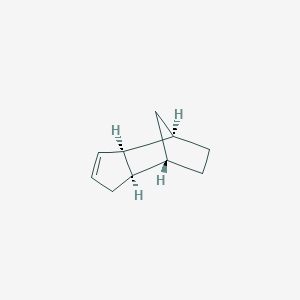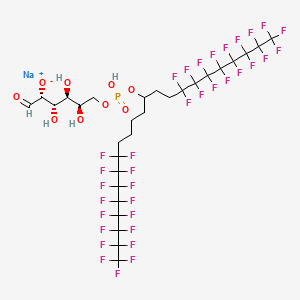![molecular formula C47H54N7O16P B12772778 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione CAS No. 76741-93-0](/img/structure/B12772778.png)
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione” is a complex chemical entity composed of multiple distinct molecules. Each component has unique properties and applications, making the overall compound a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol: : This compound is typically synthesized through a series of stereoselective reactions, involving the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
-
2-acetyloxybenzoic acid:
-
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione:
-
Phosphoric acid: : Industrially produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
-
1,3,7-trimethylpurine-2,6-dione:
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation and Reduction: : Each component can undergo oxidation and reduction reactions. For example, acetylsalicylic acid can be hydrolyzed to salicylic acid and acetic acid .
-
Substitution: : Phenobarbital can undergo nucleophilic substitution reactions due to the presence of reactive sites on the diazinane ring .
-
Esterification and Hydrolysis: : Phosphoric acid can form esters with alcohols and undergo hydrolysis to revert to the acid form .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Chiral catalysts for stereoselective synthesis.
Solvents: Ethanol, methanol, water.
Major Products
Salicylic acid: from acetylsalicylic acid hydrolysis.
Barbituric acid derivatives: from phenobarbital reactions.
Phosphate esters: from phosphoric acid esterification.
Aplicaciones Científicas De Investigación
Chemistry
Biology
Enzyme Inhibition: Acetylsalicylic acid inhibits cyclooxygenase enzymes, reducing inflammation.
Medicine
Analgesics: Acetylsalicylic acid is widely used as a pain reliever.
Anticonvulsants: Phenobarbital is used to control seizures.
Stimulants: Caffeine is used to stimulate the central nervous system.
Industry
Fertilizers: Phosphoric acid is a key ingredient in fertilizers.
Food Additives: Caffeine is added to beverages for its stimulating effects.
Mecanismo De Acción
Molecular Targets and Pathways
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid: Similar to acetylsalicylic acid but lacks the acetyl group.
Barbituric acid: The parent compound of phenobarbital.
Theobromine: Similar to caffeine but with different methylation patterns.
Uniqueness
Acetylsalicylic acid: Unique due to its acetyl group, which enhances its anti-inflammatory properties.
Phenobarbital: Unique due to its specific structure that allows for anticonvulsant activity.
This compound’s diverse components make it a subject of extensive research and application across various scientific disciplines.
Propiedades
Número CAS |
76741-93-0 |
|---|---|
Fórmula molecular |
C47H54N7O16P |
Peso molecular |
1003.9 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C12H12N2O3.C9H8O4.C8H10N4O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);2-5H,1H3,(H,11,12);4H,1-3H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1 |
Clave InChI |
UPMIZSHLZZFSGY-IDOSJLLWSA-N |
SMILES isomérico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)
